Cas no 250290-76-7 (BOC-GLN-GLN-OH)

BOC-GLN-GLN-OH is a protected dipeptide derivative consisting of two glutamine residues linked by a peptide bond, with the N-terminal amino group protected by a tert-butoxycarbonyl (BOC) group. This compound is primarily utilized in peptide synthesis, where the BOC group serves as a temporary protecting group to prevent unwanted side reactions during coupling steps. The free C-terminal carboxyl group allows for further elongation of the peptide chain. Its high purity and stability make it suitable for solid-phase and solution-phase peptide synthesis applications. The presence of glutamine residues contributes to its relevance in studying biologically active peptides, particularly those involving amide side-chain interactions.
BOC-GLN-GLN-OH structure
BOC-GLN-GLN-OH structure
Product Name:BOC-GLN-GLN-OH
CAS No:250290-76-7
MF:C15H26N4O7
MW:374.389544010162
MDL:MFCD11113785
CID:246271
PubChem ID:12012065
Update Time:2025-06-14

BOC-GLN-GLN-OH Chemical and Physical Properties

Names and Identifiers

    • L-Glutamine,N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl- (9CI)
    • Boc-Gln-Gln-OH
    • SCHEMBL7536423
    • (2S)-5-amino-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-5-oxopentanoic acid
    • 250290-76-7
    • MFCD11113785
    • N-Boc-L-glutaminyl-L-glutamine
    • BOC-GLN-GLN-OH
    • MDL: MFCD11113785
    • Inchi: 1S/C15H26N4O7/c1-15(2,3)26-14(25)19-8(4-6-10(16)20)12(22)18-9(13(23)24)5-7-11(17)21/h8-9H,4-7H2,1-3H3,(H2,16,20)(H2,17,21)(H,18,22)(H,19,25)(H,23,24)/t8-,9-/m0/s1
    • InChI Key: WQOCAMYLRIWQMA-IUCAKERBSA-N
    • SMILES: O(C(N[C@H](C(N[C@H](C(=O)O)CCC(N)=O)=O)CCC(N)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 374.18000
  • Monoisotopic Mass: 374.18014918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 14
  • Complexity: 557
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 191Ų

Experimental Properties

  • Density: 1.284±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (5.6 g/l) (25 º C),
  • PSA: 190.91000
  • LogP: 1.16250

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BOC-GLN-GLN-OH Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:250290-76-7)BOC-GLN-GLN-OH
Order Number:A1150830
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:13
Price ($):609.0
Email:sales@amadischem.com

Additional information on BOC-GLN-GLN-OH

Recent Advances in the Application of BOC-GLN-GLN-OH (CAS: 250290-76-7) in Chemical Biology and Pharmaceutical Research

BOC-GLN-GLN-OH (CAS: 250290-76-7) is a protected dipeptide derivative widely used in peptide synthesis and pharmaceutical research. This compound, featuring a tert-butoxycarbonyl (BOC) protecting group and two glutamine residues, has garnered significant attention due to its role in facilitating the synthesis of complex peptides and peptidomimetics. Recent studies have explored its applications in drug discovery, particularly in the development of novel therapeutics targeting protein-protein interactions and enzymatic pathways.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the utility of BOC-GLN-GLN-OH as a building block for the synthesis of glutamine-rich peptides, which are critical in modulating neurodegenerative diseases such as Huntington's disease. The researchers demonstrated that the BOC-protected dipeptide could be efficiently incorporated into larger peptide sequences, enabling the study of polyglutamine tract aggregation and its implications in disease pathology.

In addition to its role in peptide synthesis, BOC-GLN-GLN-OH has been investigated for its potential in prodrug design. A recent preprint on bioRxiv described its use as a carrier for glutamine-based prodrugs, which can enhance the bioavailability of therapeutic agents. The study reported that the BOC group improved the stability of the prodrug in physiological conditions, while the glutamine residues facilitated targeted delivery to glutamine-dependent cancer cells.

Further advancements in synthetic methodologies have also been reported. A 2024 paper in Organic Letters detailed a novel solid-phase peptide synthesis (SPPS) protocol using BOC-GLN-GLN-OH, which achieved higher yields and reduced side reactions compared to traditional methods. This innovation is expected to streamline the production of peptide-based drugs and reduce manufacturing costs.

Despite these promising developments, challenges remain in the large-scale application of BOC-GLN-GLN-OH. Issues such as solubility and purification efficiency need to be addressed to fully exploit its potential in industrial settings. Ongoing research aims to optimize these parameters, with preliminary results suggesting that solvent engineering and advanced chromatographic techniques could offer viable solutions.

In conclusion, BOC-GLN-GLN-OH (CAS: 250290-76-7) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility in peptide synthesis, prodrug design, and therapeutic development underscores its importance in the field. Future studies are expected to further elucidate its applications and overcome existing limitations, paving the way for innovative drug discoveries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:250290-76-7)BOC-GLN-GLN-OH
A1150830
Purity:99%
Quantity:1g
Price ($):609.0
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